molecular formula C13H20NO3P B5647406 (Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid

(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid

Cat. No.: B5647406
M. Wt: 269.28 g/mol
InChI Key: JPXGXTNVFZQRPA-UHFFFAOYSA-N
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Description

(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid is an organophosphorus compound that features a morpholine ring, a phenylethyl group, and a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid typically involves the reaction of morpholine with a suitable phosphinic acid derivative. One common method is the reaction of morpholine with phenylethylphosphinic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines .

Scientific Research Applications

(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may be useful in therapeutic applications. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Morpholin-4-ylmethyl)(2-phenylethyl)phosphinic acid is unique due to the combination of the morpholine ring and the phenylethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler phosphinic acid derivatives .

Properties

IUPAC Name

morpholin-4-ylmethyl(2-phenylethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO3P/c15-18(16,12-14-7-9-17-10-8-14)11-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXGXTNVFZQRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CP(=O)(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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